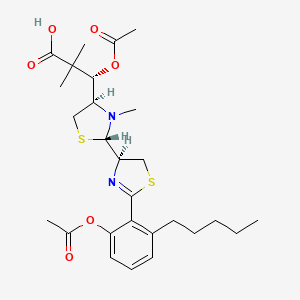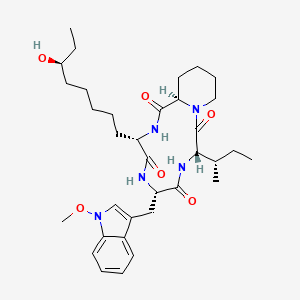
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a type of organosulfur compound, which are characterized by the presence of sulfur atoms in their structure . Organosulfur compounds play a vital role in many biological processes and are commonly found in a variety of materials such as petroleum products and sulfur dyes .
Synthesis Analysis
The synthesis of organosulfur compounds often involves the oxidation of thioethers . Sodium sulfinates, for example, are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis
The molecular structure of organosulfur compounds can be quite diverse. For example, sulfones have a sulfonyl (R−S(=O)2−R’) functional group attached to two carbon atoms . The configuration of the molecule can be determined by the R and S configuration, which is based on the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Organosulfur compounds can undergo a variety of chemical reactions. For instance, sodium sulfinates can act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of organosulfur compounds can vary greatly depending on their specific structures. For example, thiols and sulfides, which are types of organosulfur compounds, have unique properties due to the presence of sulfur in their structure .Scientific Research Applications
Extraction and Determination of Surfactants
Bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) has been utilized for the extraction and spectrophotometric determination of sulphated and sulphonated surfactants, showing effective ion-pair extraction into benzene from hydrochloric acid solutions. This method is simpler and more sensitive than the traditional Methylene Blue method, offering reproducibility and accuracy in surfactant quantification in environmental samples such as river water (Taguchi et al., 1981).
Synthesis of Tetraalkylammonium Sulphates
Research on the synthesis of bis (tetraalkylammonium) sulphates via persulphate oxidation of tetraalkyl ammonium iodides in aqueous solution has provided valuable insights into the properties of these compounds, including their analytical, cryoscopic, and spectroscopic characteristics (Husain & Singh, 1984).
Coordination and Crystal Structures
Studies have elucidated the coordination and crystal structures of various bis compounds, such as (R,R)-Disynephrine ether bis(hydrogen sulfate), showcasing the importance of hydrogen bonding in forming complex structures. These findings contribute to our understanding of molecular interactions and structural chemistry (Arbuckle et al., 2009).
Analytical Applications
Bis hydroxytriazenes have been proposed as selective reagents for the spectrophotometric determination of Iron(III), demonstrating sensitivity and specificity in colorimetric assays for iron quantification in various samples. This method emphasizes the potential of bis compounds in analytical chemistry for metal ion detection (Sharma et al., 2015).
Ligand Synthesis for Metal Catalysis
The development of bis-sulfoxide ligands for late-transition metal catalysis illustrates the utility of bis compounds in creating efficient catalytic systems. These ligands have shown excellent reactivity and selectivity in asymmetric addition reactions, highlighting their role in advancing synthetic methodologies (Mariz et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cell-surface heparan sulfate , a key cell-surface glycosaminoglycan found on all mammalian cells . These interactions regulate important biological processes including cell proliferation and motility, development, and organ physiology .
Mode of Action
Related compounds have been shown to interact with cell-surface heparan sulfate, blocking downstream signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Biochemical Pathways
Related compounds have been shown to block downstream fgf signaling in mouse embryonic fibroblast cells . They can also antagonize other heparan sulfate–protein interactions .
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves the reaction of (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) with sulfuric acid to form the desired product.", "Starting Materials": [ "(R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine)", "Sulfuric acid" ], "Reaction": [ "Add (R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylamine) to a reaction vessel", "Slowly add sulfuric acid to the reaction vessel while stirring", "Heat the reaction mixture to a temperature of 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate" ] } | |
CAS No. |
56607-20-6 |
Molecular Formula |
C36H72N2O8S |
Molecular Weight |
693.0 g/mol |
IUPAC Name |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
InChI Key |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


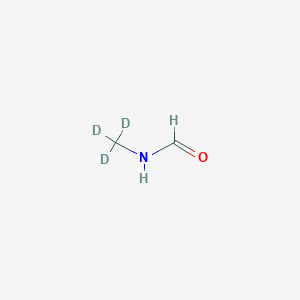
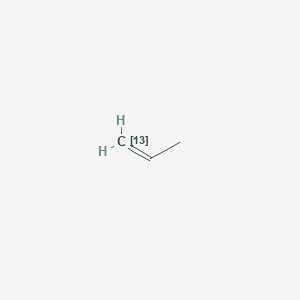
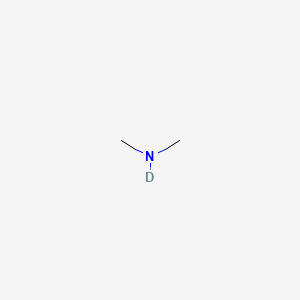

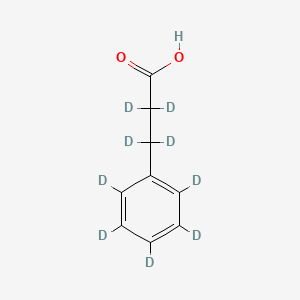
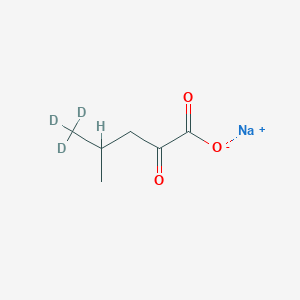
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)




